molecular formula C18H22N2O B1661024 N-Benzyl-N-butyl-N'-phenylurea CAS No. 87291-11-0

N-Benzyl-N-butyl-N'-phenylurea

Cat. No.: B1661024
CAS No.: 87291-11-0
M. Wt: 282.4 g/mol
InChI Key: XYSIADNGRMHABQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-N'-phenylurea (CAS Reg. No. 87291-11-0) is a substituted urea derivative with the molecular formula C₁₈H₂₂N₂O. It features a central urea backbone (-NH-C(=O)-NH-) modified by a benzyl group (N-benzyl), a butyl chain (N-butyl), and a phenyl substituent (N'-phenyl). This compound is utilized in synthetic chemistry and materials science, though its specific applications are less documented compared to structurally related urea/thiourea derivatives .

Properties

CAS No.

87291-11-0

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-benzyl-1-butyl-3-phenylurea

InChI

InChI=1S/C18H22N2O/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21)

InChI Key

XYSIADNGRMHABQ-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Other CAS No.

87291-11-0

Origin of Product

United States

Comparison with Similar Compounds

Substituted ureas and thioureas are widely studied for their structural diversity and functional properties. Below is a systematic comparison of N-Benzyl-N-butyl-N'-phenylurea with key analogues.

Structural Analogues: Substituent Variations

Table 1: Molecular Features of Selected Urea/Thiourea Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound N-benzyl, N-butyl, N'-phenyl C₁₈H₂₂N₂O 282.38 Synthetic intermediate; limited bioactivity data
N-Benzoyl-N'-phenylurea N-benzoyl, N'-phenyl C₁₄H₁₂N₂O₂ 240.26 Byproduct in metal-complex synthesis; hydrogen-bonded crystal lattice
N-Benzoyl-N′-4-cyanophenylthiourea N-benzoyl, N′-4-cyanophenyl (thiourea) C₁₅H₁₁N₃OS 297.34 Electroactive (reduction potential: -0.85 V for nitro group); antimicrobial potential
N'-Benzyl-N-methyl-N-phenylurea N'-benzyl, N-methyl, N-phenyl C₁₅H₁₆N₂O 240.31 Higher solubility in polar solvents due to methyl group
Phenylethylacetylurea Phenylethyl, acetyl C₁₁H₁₄N₂O₂ 206.24 Pharmaceutical impurity; structural simplicity

Physicochemical and Functional Differences

Substituent Effects on Solubility and Stability The butyl chain in this compound enhances lipophilicity compared to N-Benzoyl-N'-phenylurea, which has a polar benzoyl group. This difference influences solubility: the former is more soluble in organic solvents, while the latter forms stable crystals via N–H···O hydrogen bonds . Thiourea vs. Urea: Replacing the carbonyl oxygen with sulfur (e.g., in N-Benzoyl-N′-4-cyanophenylthiourea) increases molecular polarity and redox activity, as evidenced by cyclic voltammetry studies .

Biological and Functional Relevance Antimicrobial Activity: Thiourea derivatives like N-Benzoyl-N′-4-cyanophenylthiourea exhibit notable antimicrobial properties due to electron-withdrawing groups (e.g., nitro, cyano), which enhance reactivity . In contrast, this compound lacks documented bioactivity, likely due to its bulky alkyl/aryl groups reducing target specificity. Pharmaceutical Impurities: Phenylethylacetylurea (from ) is a known impurity in barbiturate synthesis, highlighting the role of simpler urea derivatives in drug quality control .

Crystallographic and Hydrogen-Bonding Patterns

  • N-Benzoyl-N'-phenylurea forms a layered crystal structure stabilized by N–H···O interactions (D···A = 2.634 Å), whereas this compound’s structure remains uncharacterized in the provided evidence. The bulky benzyl/butyl groups likely disrupt hydrogen-bonding networks, favoring amorphous phases .

Detection and Analysis

  • Chromatographic Methods : Phenylurea pesticides (e.g., chlorotoluron) are detected via ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS). Substituents like halogens or nitro groups influence fragmentation pathways, a principle applicable to analyzing this compound derivatives .

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